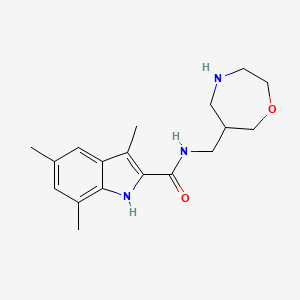

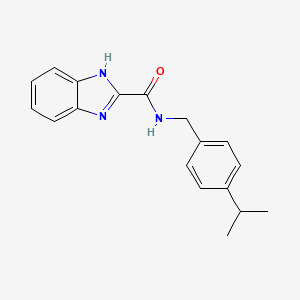

![molecular formula C17H14N2O4S B5558438 1-(3-methoxyphenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5558438.png)

1-(3-methoxyphenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves condensation reactions, utilizing carbon synthons and bifunctional heteronucleophiles to construct the pyrimidine ring, as demonstrated by Mahata et al. (2003) in the synthesis of heterocycles with masked aldehyde functionality (Mahata et al., 2003). Similarly, the synthesis of derivatives with a methoxyphenyl group has been explored, indicating the versatility of methoxy and methylthio groups in synthesizing diverse pyrimidine structures (Jadhav et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by their heterocyclic core and substituents that impact the overall geometry and electronic distribution. X-ray diffraction studies have provided insights into the crystal structure, revealing the importance of substituent positioning and molecular conformations in stabilizing the crystal structure through intermolecular interactions (Akkurt et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of pyrimidinetriones is influenced by their functional groups, with the methoxyphenyl and methylthienyl substituents playing critical roles in determining the compound's participation in various chemical reactions. For instance, the presence of these substituents can facilitate nucleophilic substitutions and cycloaddition reactions, enabling the synthesis of a wide array of derivatives with potential biological activities (Hocková et al., 2003).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, of such compounds are closely tied to their molecular structure. The introduction of methoxy and methyl groups can affect the compound's polarity, solubility in organic solvents, and melting point, which are crucial for their application in chemical synthesis and potential use in materials science (Krishnamurthy & Begum, 2015).

Applications De Recherche Scientifique

Synthesis and Characterization

Researchers have synthesized various pyrimidine derivatives to explore their pharmacological and biological activities. One study focused on synthesizing novel oxo pyrimido pyrimidines and their derivatives, showcasing the versatility of pyrimidine frameworks in medicinal chemistry. The synthesized compounds were characterized by spectral analysis, indicating their potential as bioactive molecules (Madhav S. Jadhav et al., 2022).

Antimicrobial and Anti-inflammatory Activities

Thienopyrimidine derivatives have been investigated for their antimicrobial and anti-inflammatory properties. A study synthesized a series of thieno[2,3-d]pyrimidine derivatives and tested them as antimicrobial and anti-inflammatory agents, finding significant activity against fungi, bacteria, and inflammation (M. Tolba et al., 2018).

Antiviral and Anticancer Potentials

Pyrimidine-2(1H)-selenone derivatives were evaluated for their strong antimicrobial activity. A study explored the effect of methoxy substituent position on biological activity, molecular geometry, and crystal structures, demonstrating the compounds' strong activity against Gram-positive bacteria and fungi (E. Żesławska et al., 2020).

Mechanistic Insights and Chemical Transformations

Research on the reactivity of methyl 3-amino-2-thiophene carboxylate with orthoesters produced N-(2-carbomethoxy thienyl) imidates, leading to [3,2-d]4(3H)thienopyrimidinones. This study provided valuable information on cyclization mechanisms and the activities of ester and imidate groups (B. Hajjem et al., 2010).

Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds with potential biological activities has been a focus of many studies. For example, derivatives with antimicrobial and analgesic properties were synthesized and evaluated, highlighting the potential of pyrimidine derivatives in developing new therapeutic agents (N. Khalifa et al., 2019).

Propriétés

IUPAC Name |

(5Z)-1-(3-methoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S/c1-10-6-7-13(24-10)9-14-15(20)18-17(22)19(16(14)21)11-4-3-5-12(8-11)23-2/h3-9H,1-2H3,(H,18,20,22)/b14-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRWCFWLPLLWPY-ZROIWOOFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-1-(3-methoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

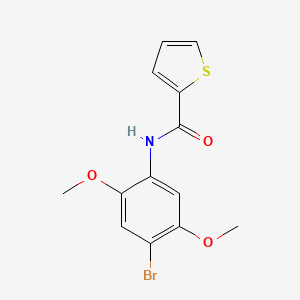

![(3aS*,7aR*)-5-methyl-2-[(5-methylpyrazin-2-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5558356.png)

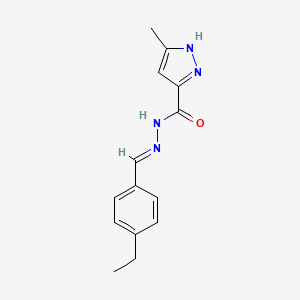

![4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558369.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558389.png)

![N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B5558395.png)

![2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5558410.png)

![3-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5558422.png)

![3-(2-methylphenyl)-1-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5558431.png)